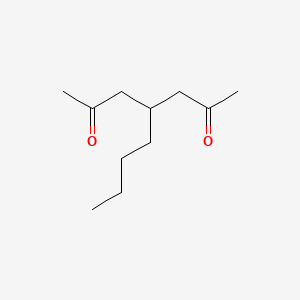
4-Butylheptane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylheptane-2,6-dione is an organic compound with the molecular formula C11H20O2. It is a diketone, meaning it contains two ketone functional groups. This compound is part of the larger class of β-diketones, which are known for their versatility in organic synthesis and their presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butylheptane-2,6-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones. For instance, the reaction between butyl acetate and heptanone under basic conditions can yield this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods such as catalytic processes. These methods often utilize metal catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Butylheptane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups into alcohols.
Substitution: The α-hydrogens of the diketone can be substituted with various groups through enolate chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Enolate formation is often facilitated by strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted diketones depending on the substituent introduced.
Scientific Research Applications
4-Butylheptane-2,6-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Butylheptane-2,6-dione largely depends on its chemical reactivity. The compound can form enolates, which are nucleophilic and can participate in various reactions. These enolates can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in many of its applications in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylheptane-2,6-dione: Similar in structure but with a tert-butyl group instead of a butyl group.
2,6-Dimethyl-4-heptanone: Another diketone with different alkyl substituents.
Uniqueness
4-Butylheptane-2,6-dione is unique due to its specific alkyl substituents, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in the synthesis of specialized organic molecules .
Properties
CAS No. |
497173-00-9 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-butylheptane-2,6-dione |
InChI |
InChI=1S/C11H20O2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h11H,4-8H2,1-3H3 |
InChI Key |
VDZOUDZDKTWRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(=O)C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















